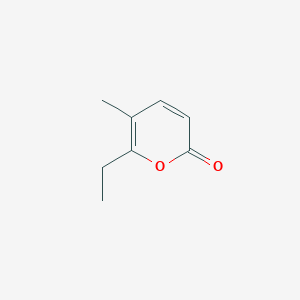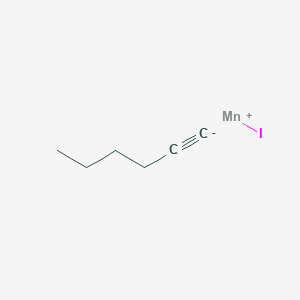
1,1'-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is a chemical compound characterized by its unique structure, which includes two tetrachloromethylbenzene units connected by an oxygen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenol with a suitable dehydrating agent to form the ether linkage. Common dehydrating agents used in this synthesis include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives like 2,3,5,6-tetrachloro-4-methylphenyl ethers or thioethers.
Oxidation: Formation of tetrachlorobenzoic acid or tetrachlorobenzaldehyde.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content and ether linkage contribute to its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ether linkage.
Pentachloropyridine: Another chlorinated aromatic compound with different reactivity and applications.
Tetrachlorobenzene: A simpler chlorinated benzene derivative with fewer functional groups.
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is unique due to its ether linkage connecting two highly chlorinated aromatic rings. This structure imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable in applications where long-term stability is required.
Properties
CAS No. |
62584-50-3 |
|---|---|
Molecular Formula |
C14H6Cl8O |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-methyl-6-(2,3,5,6-tetrachloro-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Cl8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI Key |
TYGNWHYAEOHACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)C)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


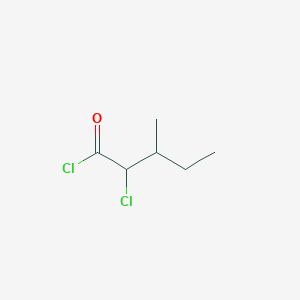
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)


![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
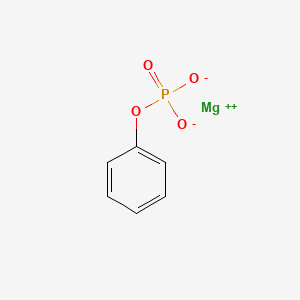
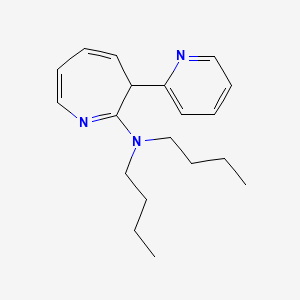
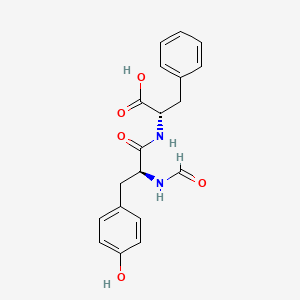

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
